molecular formula C8H4Cl2N2O2S B11858758 Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate

Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11858758
M. Wt: 263.10 g/mol
InChI Key: IWXVMCURNYDXAI-UHFFFAOYSA-N
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Description

Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl₃) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the methyl esterification of the carboxylic acid group is achieved using methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Key Reaction Conditions and Yields

The following tables summarize critical reaction parameters and outcomes for analogous dichloro derivatives, which share structural similarities with the target compound.

Table 1: Chlorination Reactions

YieldReaction ConditionsOperations
74%POCl₃, pyridine, 110°C, 45 minStirred in POCl₃, pyridine added dropwise, residue extracted with CH₂Cl₂
21%POCl₃, N,N-dimethyl-aniline, 80°C, 12hMixture stirred, concentrated, and purified via chromatography
79%POCl₃, DMF, 100°C, 2.5hRefluxed, quenched in ice-water, precipitated

Table 2: Substitution Reactions

Reaction TypeReagentsConditionsProduct Yield
Amine SubstitutionTriethylamine, dichloromethaneRT, 12h3.38g (example)
Thioether FormationSodium methyl mercaptan, THFReflux, 4hPurified via silica gel
Carbonyl CouplingHATU, DIPEA, DMFRT, 16h under N₂64% (example)

Chlorination with POCl₃

The dichlorination step involves the conversion of hydroxyl groups to chlorides via phosphorylation and subsequent elimination. This is a common method for activating aromatic rings for further substitution .

Substitution Reactions

  • Nucleophilic Aromatic Substitution : The 4-chloro position undergoes reactions with amines (e.g., 3,4-methylenedioxybenzylamine) in the presence of bases like triethylamine, yielding substituted derivatives .

  • Thioether Formation : Treatment with sodium methyl mercaptan introduces a methylthio group at the 4-position under reflux conditions .

  • Carbonyl Coupling : Reactions with carboxylic acids (e.g., benzo[b]thiophene-2-carboxylic acid) using coupling agents like HATU/DIPEA enable amide formation .

Critical Observations

  • Efficiency of POCl₃ : Chlorination yields vary significantly (21–79%) depending on reaction conditions, with DMF-based methods showing higher efficiency .

  • Role of Bases : Pyridine or triethylamine act as acid scavengers, facilitating clean chlorination and substitution .

  • Functional Group Compatibility : The methyl ester group at the 6-position remains intact during these reactions, suggesting stability under basic and nucleophilic conditions .

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate features a thieno[2,3-d]pyrimidine core with two chlorine substituents at the 2 and 4 positions and a methyl ester group at the 6 position. The compound is synthesized through the condensation of methyl 2-aminothiophene-3-carboxylate with urea, followed by chlorination reactions involving phosphorus oxychloride.

Synthesis Overview

StepReagentsConditionsYield
1Methyl 2-aminothiophene-3-carboxylate + UreaReflux in DMFHigh
2Phosphorus OxychlorideHeated to 150°C for several hoursUp to 74%
3Purification via extraction and chromatography--

This synthetic route highlights the versatility of functional group manipulations crucial for obtaining high yields of pure product.

Biological Activities

Research indicates that derivatives of thieno[2,3-d]pyrimidines possess notable biological activities. This compound has been studied for its potential anti-cancer properties.

  • Anti-Cancer Properties :
    • A study evaluated various thieno[2,3-d]pyrimidine derivatives for their activity against different cancer cell lines. This compound showed significant inhibition of cell proliferation in breast and colon cancer models.
    • IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating its potential as a lead compound in cancer therapy .
  • Mechanism of Action :
    • Molecular docking studies revealed that this compound binds effectively to key enzymes involved in cancer progression. This interaction suggests a mechanism involving enzyme inhibition that could halt tumor growth .

Pharmacological Applications

The unique structural properties of this compound position it as a promising candidate for drug development in several therapeutic areas:

  • Cancer Therapy : As mentioned earlier, its derivatives are being explored for anti-cancer applications.
  • Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections; however, further research is necessary to validate these findings.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure SimilarityNotable Activity
Thieno[3,2-d]pyrimidine DerivativeSimilar core structureModerate anti-cancer activity
Chlorinated PyrimidinesChlorination patterns differVaried biological activities

Mechanism of Action

The mechanism of action of methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . This inhibition can disrupt the metabolic processes of microorganisms, leading to their antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and biological activity

Biological Activity

Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 1256352-78-9) is a compound that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C8H4Cl2N2O2S
  • Molecular Weight : 263.1 g/mol
  • CAS Registry Number : 1256352-78-9

The compound features a thieno[2,3-d]pyrimidine structure, which is known for its potential pharmacological applications due to the presence of both sulfur and nitrogen heteroatoms.

Biological Activity

This compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of thieno[2,3-d]pyrimidines possess significant antibacterial and antifungal properties. For instance, compounds derived from methyl 2-aminothiophene-3-carboxylate demonstrated activity against several Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger and Candida albicans .
  • Anti-inflammatory Effects :
    • Research indicates that thieno[2,3-d]pyrimidines may exhibit anti-inflammatory properties through the inhibition of nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) enzymes. These compounds have been shown to suppress the expression of inflammatory cytokines in cellular models .
  • Cytotoxicity :
    • The cytotoxic effects of thieno[2,3-d]pyrimidine derivatives have been evaluated against various cancer cell lines. For example, certain derivatives showed promising results in inhibiting cell proliferation in lung cancer models .

Case Study 1: Antibacterial Activity

A study synthesized a series of thieno[2,3-d]pyrimidine derivatives from methyl 2-aminothiophene-3-carboxylate and evaluated their antibacterial activities against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant bactericidal effects comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

In a study examining the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives, compounds were tested in RAW264.7 macrophage cells. The results showed that specific derivatives inhibited the NF-kB signaling pathway and reduced the secretion of pro-inflammatory cytokines without causing cytotoxicity .

Data Summary

Activity TypeObserved EffectReference
AntibacterialSignificant inhibition against E. coli and S. aureus
AntifungalEffective against A. niger and C. albicans
Anti-inflammatoryInhibition of iNOS and COX-2; reduced cytokine secretion
CytotoxicityInhibition of cancer cell proliferation in lung cancer models

Properties

Molecular Formula

C8H4Cl2N2O2S

Molecular Weight

263.10 g/mol

IUPAC Name

methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H4Cl2N2O2S/c1-14-7(13)4-2-3-5(9)11-8(10)12-6(3)15-4/h2H,1H3

InChI Key

IWXVMCURNYDXAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)N=C(N=C2Cl)Cl

Origin of Product

United States

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